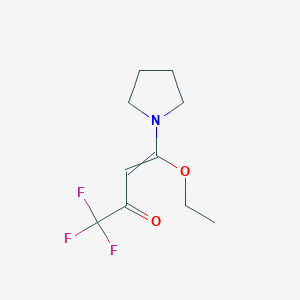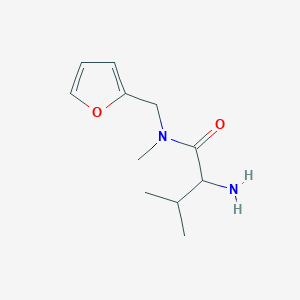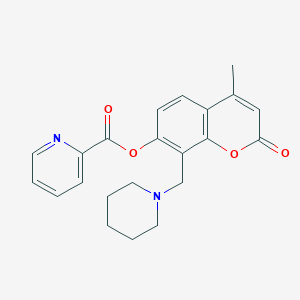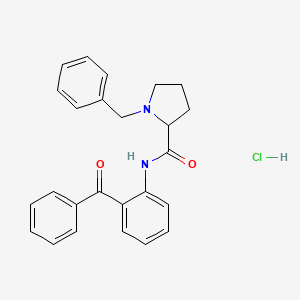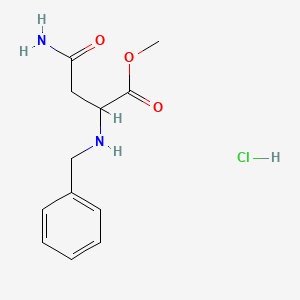
Methyl benzyl-L-asparaginate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzyl-L-asparaginate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, which increases the compound’s stability and solubility .
Industrial Production Methods
Industrial production of methyl benzyl-L-asparaginate hydrochloride may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl benzyl-L-asparaginate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Methyl benzyl-L-asparaginate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl benzyl-L-asparaginate hydrochloride involves its interaction with cellular enzymes and proteins. It can inhibit the synthesis of proteins by mimicking L-asparagine, thereby disrupting cellular processes that rely on this amino acid. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit protein synthesis in cancer cells is being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparagine: The parent amino acid from which methyl benzyl-L-asparaginate hydrochloride is derived.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
Methyl L-asparaginate: A simpler ester derivative of L-asparagine.
Uniqueness
This compound is unique due to its benzyl group, which enhances its lipophilicity and potentially its ability to interact with cellular membranes. This structural modification may confer unique biological activities and make it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C12H17ClN2O3 |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
methyl 4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H |
Clé InChI |
QDFRLDCETLZVTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


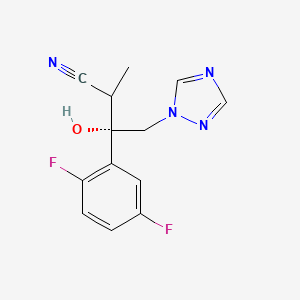
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)

![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)
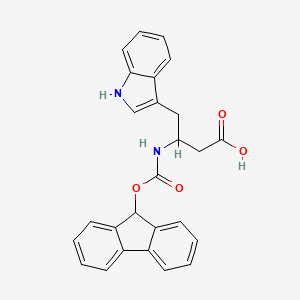

![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
